N,N,N-Trimethylhexadecan-1-aminium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylhexadecan-1-aminium methanesulfonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is often used in formulations where its ability to reduce surface tension is beneficial.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethylhexadecan-1-aminium methanesulfonate typically involves the quaternization of hexadecylamine with trimethylamine, followed by the introduction of methanesulfonate as the counterion. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethylhexadecan-1-aminium methanesulfonate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions involve the exchange of the methanesulfonate ion with other anions in solution, often facilitated by ion-exchange resins.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with a halide would produce a corresponding halide salt of the quaternary ammonium compound.
Scientific Research Applications
Chemistry: In chemistry, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases to enhance reaction rates and yields.
Biology: In biological research, this compound is used in the extraction and purification of nucleic acids and proteins. Its surfactant properties help in lysing cells and solubilizing cellular components.
Medicine: In medicine, it is used in formulations for topical antiseptics and disinfectants due to its antimicrobial properties.
Industry: Industrially, it is used in the formulation of detergents, fabric softeners, and hair care products
Mechanism of Action
Mechanism: The primary mechanism of action of N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is through its surfactant properties. The quaternary ammonium group interacts with negatively charged surfaces, reducing surface tension and disrupting cellular membranes.
Molecular Targets and Pathways: In biological systems, the compound targets the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is particularly effective against bacteria and other microorganisms.
Comparison with Similar Compounds
- N,N,N-Trimethylhexadecan-1-aminium chloride
- N,N,N-Trimethylhexadecan-1-aminium bromide
- N,N,N-Trimethylhexadecan-1-aminium hydroxide
Comparison: While all these compounds share the quaternary ammonium structure, the counterion (chloride, bromide, hydroxide, or methanesulfonate) can significantly influence their solubility, reactivity, and specific applications. For instance, N,N,N-Trimethylhexadecan-1-aminium methanesulfonate is particularly favored in applications requiring a non-halide counterion, such as in certain biological and industrial processes.
Properties
CAS No. |
113894-24-9 |
---|---|
Molecular Formula |
C20H45NO3S |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;methanesulfonate |
InChI |
InChI=1S/C19H42N.CH4O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-5(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
OSJQADLXTFUATC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.